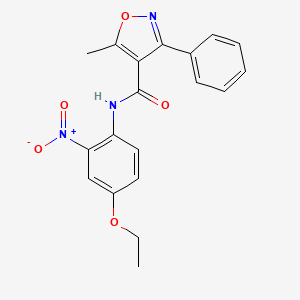
N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist for P2X7 receptors. P2X7 receptors are found in immune cells, and their activation can lead to the release of pro-inflammatory cytokines. Therefore, P2X7 antagonists like A-438079 have potential therapeutic applications in the treatment of inflammatory and immune-related diseases.
Wirkmechanismus
N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a selective antagonist for P2X7 receptors, which are ion channels found on immune cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound blocks this activation, leading to reduced cytokine release and subsequent inflammation.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been found to reduce neuropathic pain in animal models, possibly through its effects on glial cells. This compound has also been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of cancer. Additionally, further studies could investigate its effects on other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 2-nitro-4-ethoxyaniline with 3,5-dimethylphenyl isocyanate in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetyl bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied in pre-clinical research for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as P2X7 receptors are overexpressed in some cancer cells.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-3-26-14-9-10-15(16(11-14)22(24)25)20-19(23)17-12(2)27-21-18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVIDKLHIPZLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5210905.png)

![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5210913.png)
![2,4-dinitro-1-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B5210920.png)
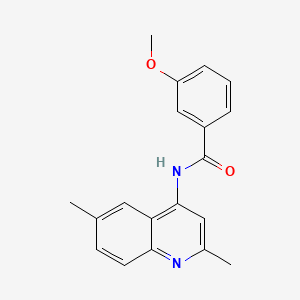

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)
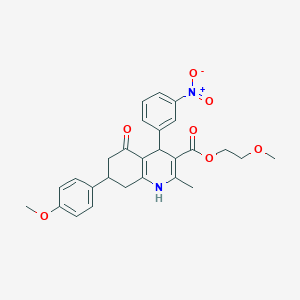
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210961.png)
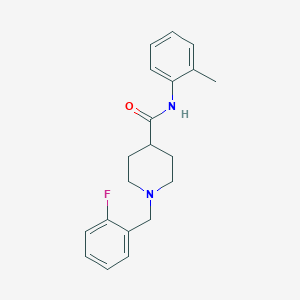
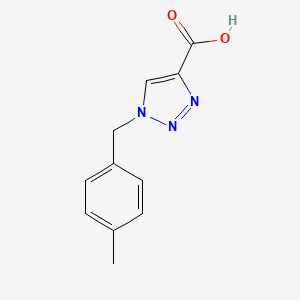
![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)